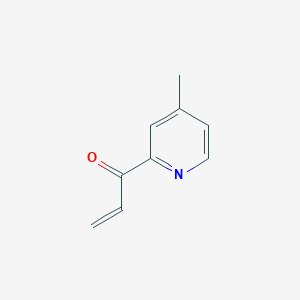

1-(4-Methylpyridin-2-yl)prop-2-en-1-one

Description

Contextualization of Chalcones and their Azachalcone Analogues in Chemical Research

Chalcones are naturally occurring compounds that form the central core of a variety of important biological molecules. nih.gov Chemically, they are characterized by an open-chain flavonoid structure in which two aromatic rings are linked by a three-carbon α,β-unsaturated carbonyl system. japsonline.com This enone functional group is highly reactive and is largely responsible for the diverse biological activities observed in this class of compounds. researchgate.net

Azachalcones are synthetic analogs of chalcones where one of the phenyl rings is replaced by a pyridine (B92270) ring. This substitution of a carbon atom with a nitrogen atom in the aromatic system introduces significant changes to the molecule's electronic and physicochemical properties, often leading to enhanced or novel biological activities.

The synthesis of both chalcones and azachalcones is most commonly achieved through the Claisen-Schmidt condensation reaction. japsonline.com This reaction typically involves the base-catalyzed condensation of an appropriate acetophenone (B1666503) with an aromatic aldehyde. In the context of pyridyl-chalcones, this would involve the reaction of an acetylpyridine with a benzaldehyde (B42025) derivative, or a substituted acetophenone with a pyridinecarboxaldehyde.

Importance of the Pyridine Moiety in Chemical Scaffolds

The pyridine ring is a fundamental heterocyclic scaffold that is ubiquitous in both natural products and synthetic pharmaceuticals. Its presence in a molecule can significantly influence its biological activity, solubility, and metabolic stability. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated at physiological pH, which can be crucial for interactions with biological targets such as enzymes and receptors.

The incorporation of a pyridine moiety into a chemical structure can lead to a range of pharmacological properties, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities. This versatility has made the pyridine ring a privileged structure in medicinal chemistry and drug design.

Overview of Research Trajectories for 1-(4-Methylpyridin-2-yl)prop-2-en-1-one and Related Structures

While specific research on this compound is not extensively documented in publicly available literature, the research trajectories for closely related pyridyl-chalcone derivatives provide a strong indication of its potential areas of interest. The primary focus of research on analogous compounds has been in the exploration of their biological activities.

Key research areas for pyridyl-chalcones include:

Anticancer Activity: A significant body of research has demonstrated the potential of pyridyl-chalcones as anticancer agents. For instance, various pyridyl and 2-hydroxyphenyl chalcones have been synthesized and evaluated for their growth inhibitory activity against different cancer cell lines. nih.gov

Antimicrobial Activity: The antimicrobial properties of pyridyl-chalcones have been extensively investigated. Studies have shown that these compounds can exhibit activity against a range of bacteria and fungi. japsonline.comresearchgate.net

Antitubercular Activity: Certain pyridyl-chalcone derivatives have shown promising activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.gov

Antioxidant Activity: The antioxidant potential of pyridine-based chalcones has also been a subject of study, with some derivatives showing significant radical scavenging and metal chelating properties. brieflands.com

The synthesis of these compounds is typically achieved through the Claisen-Schmidt condensation of a substituted 2-acetylpyridine (B122185) with various aromatic aldehydes. researchgate.netjetir.org The specific compound, this compound, would theoretically be synthesized from 2-acetyl-4-methylpyridine (B1362710) and formaldehyde (B43269).

Scope and Objectives of Academic Inquiry into this compound

The academic inquiry into this compound and its analogs is driven by the desire to understand the structure-activity relationships (SAR) that govern their biological effects. The primary objectives of such research include:

Synthesis and Characterization: The development of efficient and scalable synthetic routes to produce this compound and a library of related derivatives. This includes thorough characterization using modern analytical techniques such as NMR and mass spectrometry.

Biological Evaluation: The screening of these compounds for a wide range of biological activities, including but not limited to anticancer, antimicrobial, and anti-inflammatory effects. This often involves in vitro assays against various cell lines and pathogens.

Mechanism of Action Studies: For compounds that exhibit significant biological activity, further research is aimed at elucidating their mechanism of action at the molecular level. This could involve studies on enzyme inhibition, receptor binding, or interference with cellular signaling pathways.

Lead Optimization: The modification of the chemical structure of promising lead compounds to improve their potency, selectivity, and pharmacokinetic properties, with the ultimate goal of developing new therapeutic agents.

While direct experimental data for this compound is limited, the extensive research on its structural analogs provides a solid foundation for future investigations into its chemical and biological properties.

Detailed Research Findings on Analogous Pyridin-2-yl Chalcones

Due to the limited specific data on this compound, this section presents detailed findings from studies on closely related pyridin-2-yl chalcones, which are synthesized from 2-acetylpyridine. These findings offer valuable insights into the expected properties and potential of the target compound.

Synthesis and Characterization of Pyridin-2-yl Chalcone (B49325) Analogs

The synthesis of pyridin-2-yl chalcones is predominantly achieved via the Claisen-Schmidt condensation. This method involves the reaction of 2-acetylpyridine with various substituted benzaldehydes in the presence of a base, typically an aqueous solution of sodium hydroxide (B78521) or potassium hydroxide, in an alcohol solvent like ethanol (B145695). researchgate.netjetir.org

Table 1: Synthesis of Pyridin-2-yl Chalcone Analogs

| Analogous Compound | Aldehyde Reactant | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1-(Pyridin-2-yl)-3-(2-hydroxyphenyl)prop-2-en-1-one | 2-Hydroxybenzaldehyde | aq. NaOH | Water | 76.55 | jetir.org |

| 1-(Pyridin-2-yl)-3-phenylprop-2-en-1-one | Benzaldehyde | aq. NaOH | Water | 66.44 | jetir.org |

| 1-(Pyridin-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one | 4-Methoxybenzaldehyde | aq. NaOH | Water | 60.86 | jetir.org |

| 1-(Pyridin-2-yl)-5-phenylpenta-2,4-dien-1-one | Cinnamaldehyde | aq. NaOH | Water | 71.00 | jetir.org |

The characterization of these synthesized compounds is typically performed using spectroscopic methods. For example, the IR spectra of these chalcones show characteristic absorption bands for the C=O stretch (around 1689 cm⁻¹), C=C stretch (around 1583-1569 cm⁻¹), and C=N stretch of the pyridine ring (around 1512 cm⁻¹). jetir.org The ¹H NMR spectra provide detailed structural information, with characteristic signals for the vinylic protons of the α,β-unsaturated system and the aromatic protons of the pyridine and phenyl rings. jetir.org

Biological Activity of Pyridin-2-yl Chalcone Analogs

The biological evaluation of pyridin-2-yl chalcones has revealed a broad spectrum of activities, particularly in the areas of anticancer and antitubercular research.

Table 2: Anticancer and Antitubercular Activity of Pyridyl Chalcone Analogs (IC₅₀/IC₉₀ in µM)

| Compound | M. tuberculosis H37Rv (IC₉₀) | MDA-MB-468 (Breast Cancer) (IC₅₀) | HepG2 (Liver Cancer) (IC₅₀) | Reference |

|---|---|---|---|---|

| (E)-1-(3,4-dichlorophenyl)-3-(pyridin-3-yl)prop-2-en-1-one | 28 | >50 | >50 | nih.gov |

| (E)-1-(3,4,5-trimethoxyphenyl)-3-(pyridin-3-yl)prop-2-en-1-one | 59 | 0.7 | 1.8 | nih.gov |

| (E)-3-(pyridin-3-yl)-1-(pyren-1-yl)prop-2-en-1-one | 12 | 0.3 | 0.7 | nih.gov |

| (E)-1-([1,1'-biphenyl]-4-yl)-3-(pyridin-3-yl)prop-2-en-1-one | 8.9 | 0.8 | 1.5 | nih.gov |

The data indicates that the nature and position of substituents on the phenyl ring significantly influence the biological activity of these pyridyl chalcones. For instance, lipophilic A-rings, such as dichloro-phenyl, pyrene-1-yl, and biphenyl-4-yl moieties, have been found to be potent inhibitors of M. tuberculosis H37Rv growth. nih.gov Furthermore, some of these compounds have demonstrated significant dose-dependent antiproliferative activity against breast cancer cell lines. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C9H9NO |

|---|---|

Molecular Weight |

147.17 g/mol |

IUPAC Name |

1-(4-methylpyridin-2-yl)prop-2-en-1-one |

InChI |

InChI=1S/C9H9NO/c1-3-9(11)8-6-7(2)4-5-10-8/h3-6H,1H2,2H3 |

InChI Key |

LIHQMLPPPUPKQS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1)C(=O)C=C |

Origin of Product |

United States |

Synthetic Methodologies for 1 4 Methylpyridin 2 Yl Prop 2 En 1 One and Its Analogues

Conventional Synthetic Routes to 1-(4-Methylpyridin-2-yl)prop-2-en-1-one

Traditional methods for synthesizing pyridyl chalcones, including this compound, primarily rely on well-established condensation and derivatization reactions.

Claisen-Schmidt Condensation Approaches

The most prevalent and direct method for the synthesis of chalcones and their analogues is the Claisen-Schmidt condensation. bamu.ac.inwikipedia.orgscispace.com This reaction is a type of crossed aldol (B89426) condensation that occurs between a ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org In the context of this compound, the synthesis involves the base-catalyzed condensation of 2-acetyl-4-methylpyridine (B1362710) with formaldehyde (B43269).

The reaction is typically carried out in an alcoholic solvent, such as methanol (B129727) or ethanol (B145695), with a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) serving as the catalyst. bamu.ac.inunib.ac.idnih.gov The base abstracts an α-hydrogen from the acetyl group of 2-acetyl-4-methylpyridine, forming an enolate ion. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of formaldehyde. The resulting aldol addition product readily undergoes dehydration to yield the stable α,β-unsaturated carbonyl system characteristic of the target chalcone (B49325). bamu.ac.in This method is widely employed for synthesizing a variety of pyridyl chalcones by reacting different substituted 2-acetylpyridines with various aldehydes. researchgate.netresearchgate.net

Derivatization from 2-Acetylpyridine (B122185) Precursors

Beyond direct condensation, this compound can be synthesized through the derivatization of its key precursor, 2-acetyl-4-methylpyridine. An important alternative in this category is the Mannich reaction. adichemistry.comwikipedia.org The Mannich reaction is a three-component condensation involving an active hydrogen compound (the ketone), a non-enolizable aldehyde (formaldehyde), and a primary or secondary amine (e.g., dimethylamine). adichemistry.comwikipedia.org

In this pathway, 2-acetyl-4-methylpyridine reacts with formaldehyde and a secondary amine hydrochloride to form a β-amino-carbonyl compound, known as a Mannich base. thermofisher.com This Mannich base is a useful synthetic intermediate that can be converted into the desired α,β-unsaturated ketone. thermofisher.com The final step involves the elimination of the amine group, typically through heating (thermal elimination) or by quaternization of the amine followed by a Hofmann elimination, to generate the carbon-carbon double bond of the propenone structure.

Specific Reaction Conditions and Reagent Optimization

The efficiency of conventional synthetic routes is highly dependent on the optimization of reaction parameters. For the Claisen-Schmidt condensation, the choice of catalyst and solvent significantly impacts the product yield. Research comparing base catalysts has shown that potassium hydroxide (KOH) can be more effective than sodium hydroxide (NaOH) in promoting the condensation of 2-acetylpyridine with benzaldehyde (B42025) derivatives. unib.ac.id Similarly, ethanol has been demonstrated to be a more effective solvent than methanol in certain instances. unib.ac.id

Further optimization involves adjusting the concentration of the base, the reaction temperature, and the molar ratio of the reactants. nih.gov For instance, studies on chalcone synthesis have determined optimal conditions by systematically varying the molarity of the KOH catalyst and the reaction temperature to maximize yield. nih.gov The table below summarizes findings from a study on the synthesis of related pyridyl chalcones, illustrating the effect of different catalysts and solvents.

Table 1: Effect of Catalyst and Solvent on Pyridyl Chalcone Synthesis Data derived from studies on analogous 2-acetylpyridine condensations.

| Catalyst | Solvent | Relative Yield (%) | Reference |

|---|---|---|---|

| NaOH | Methanol | Lower | unib.ac.id |

| NaOH | Ethanol | Moderate | unib.ac.id |

| KOH | Methanol | Higher | unib.ac.id |

| KOH | Ethanol | Highest | unib.ac.idnih.gov |

Green Chemistry Principles in this compound Synthesis

In recent years, there has been a significant shift towards developing more environmentally benign synthetic methods. Green chemistry principles have been successfully applied to the synthesis of chalcones, offering alternatives that reduce energy consumption, minimize waste, and shorten reaction times. globalresearchonline.netosti.gov

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry. scholarsresearchlibrary.com By using microwave irradiation instead of conventional heating, reaction times can be dramatically reduced from several hours to just a few minutes, often leading to higher product yields and purity. globalresearchonline.netekb.eg

The synthesis of pyridine-based chalcones has been successfully achieved using this technology. researchgate.net In one approach, 2-acetyl pyridine (B92270) is reacted with various aromatic aldehydes under microwave irradiation in the presence of a green solvent like polyethylene (B3416737) glycol (PEG-400), yielding the desired chalcones rapidly and in excellent yields. researchgate.net This method avoids the use of large quantities of volatile organic solvents and significantly reduces energy consumption compared to traditional refluxing techniques. globalresearchonline.netscholarsresearchlibrary.com

Table 2: Comparison of Conventional Heating vs. Microwave-Assisted Chalcone Synthesis

| Parameter | Conventional Method | Microwave-Assisted Method | Reference |

|---|---|---|---|

| Reaction Time | Several hours (e.g., 12-24 hours) | Seconds to minutes (e.g., 30 sec - 8 min) | globalresearchonline.netscholarsresearchlibrary.com |

| Yield | Moderate to Good | Good to Excellent (Often higher) | researchgate.netglobalresearchonline.net |

| Solvent Usage | Often requires larger volumes | Can be performed with less solvent or solvent-free | researchgate.netglobalresearchonline.net |

| Energy Consumption | High | Low | globalresearchonline.net |

Ultrasound-Mediated Synthetic Pathways

The use of ultrasound irradiation, a field known as sonochemistry, provides another effective green synthetic route. researchgate.netmdpi.com High-intensity sound waves create acoustic cavitation in the reaction medium—the formation, growth, and implosive collapse of bubbles—which generates localized high temperatures and pressures, thereby accelerating the reaction rate. researchgate.net

Ultrasound has been successfully applied to the Claisen-Schmidt condensation for synthesizing chalcones, resulting in significantly shorter reaction times and improved yields compared to silent (non-sonicated) conditions. osti.govmdpi.com This technique is energy-efficient and can be paired with eco-friendly catalysts, such as pulverized KOH or KF-Alumina, or even be conducted in the absence of a solvent. osti.govnih.gov The combination of ultrasound with solid-supported catalysts presents a particularly green approach, simplifying product work-up and catalyst recovery. osti.gov

Table 3: Comparison of Conventional Stirring vs. Ultrasound-Mediated Chalcone Synthesis Data reflects general findings in chalcone synthesis.

| Parameter | Conventional Stirring | Ultrasound-Mediated Method | Reference |

|---|---|---|---|

| Reaction Time | Hours | Minutes | ekb.eg |

| Yield | Good | Excellent (Typically higher) | nih.govekb.eg |

| Energy Efficiency | Lower | Higher | ekb.eg |

| Reaction Conditions | Standard temperature | Often performed at ambient temperature | semanticscholar.org |

Solvent-Free and Mechanochemical Approaches

The synthesis of α,β-unsaturated ketones, including pyridyl chalcones, traditionally involves the Claisen-Schmidt condensation, a reaction that can be adapted to greener methodologies by eliminating organic solvents. wikipedia.org Solvent-free approaches for this condensation have been developed, often employing solid catalysts and alternative energy sources to drive the reaction.

One prominent solvent-free method involves grinding the reactants, typically a ketone and an aldehyde, with a solid base catalyst like sodium hydroxide (NaOH) in a mortar and pestle. researchgate.netnih.gov This technique, sometimes referred to as 'Grindstone Chemistry', initiates the reaction through the transfer of mechanical energy, leading to high reactivity, reduced waste, and often excellent yields with high purity. For the synthesis of this compound, this would involve grinding 2-acetyl-4-methylpyridine with a formaldehyde source in the presence of a solid base.

Mechanochemical ball-milling represents a more advanced solvent-less technique. This process has been successfully employed for preparing various chalcones, demonstrating that mechanical force can efficiently promote the necessary bond formations in the absence of a solvent. nih.gov These methods are energy-efficient and significantly reduce the formation of by-products and waste associated with volatile organic solvents. nih.gov

Another solvent-free approach utilizes microwave irradiation, often in conjunction with a solid-supported catalyst like p-toluenesulfonic acid (PTSA). This combination can dramatically reduce reaction times from hours to minutes while maintaining high yields. researchgate.net

Table 1: Comparison of Solvent-Free Methodologies for Chalcone Synthesis

| Methodology | Energy Source | Catalyst Example | Key Advantages |

|---|---|---|---|

| Grinding | Mechanical (Friction) | Solid NaOH, KOH | Simplicity, low cost, minimal waste, high yields. researchgate.net |

| Ball-Milling | Mechanical (Impact) | N/A (Catalyst may be added) | High efficiency, suitable for various scales. nih.gov |

| Microwave Irradiation | Microwave Energy | p-Toluenesulfonic acid (PTSA) | Rapid reaction times, high yields. researchgate.net |

Catalytic Systems for Sustainable Production

The selection of an appropriate catalyst is crucial for the sustainable production of this compound and its analogues. The Claisen-Schmidt condensation can be catalyzed by either bases or acids, and much research has focused on developing efficient and environmentally benign catalytic systems.

Base-Catalyzed Systems: Alkali hydroxides such as sodium hydroxide (NaOH) and potassium hydroxide (KOH) are the most common catalysts for this transformation. They are typically used in aqueous or alcoholic solutions but have also been proven effective in solid form for solvent-free reactions. nih.govnih.gov The base facilitates the deprotonation of the α-carbon of the ketone (2-acetyl-4-methylpyridine), generating an enolate which then acts as the nucleophile. wikipedia.org Reactions using aqueous NaOH solutions have been reported to produce pyridyl chalcones in good yields. nih.gov

Acid-Catalyzed Systems: While less common, acid catalysts can also promote the condensation. Organocatalysts like p-toluenesulfonic acid (PTSA) have been shown to be effective, particularly under microwave-assisted, solvent-free conditions. researchgate.net These solid-phase organocatalysts offer advantages in terms of handling, recovery, and reusability.

The sustainability of these catalytic systems is enhanced when combined with solvent-free conditions, as this minimizes waste and energy consumption. The choice between a base or acid catalyst often depends on the specific substrates and desired reaction conditions. For pyridyl chalcones, the basicity of the pyridine nitrogen must be considered, as it can potentially interact with acid catalysts or influence the reaction mechanism. rsc.org

Functionalization Strategies and Analogous Compound Synthesis

Synthesis of Substituted this compound Derivatives

The core structure of this compound can be readily functionalized to produce a wide array of derivatives. The primary strategy for this involves modifying the Claisen-Schmidt condensation reaction. By replacing formaldehyde with various substituted aldehydes, a diverse library of analogous compounds can be generated. nih.gov

This approach allows for the introduction of different aryl or heteroaryl groups at the β-position of the enone system. For instance, condensing 2-acetyl-4-methylpyridine with various aromatic aldehydes under basic conditions would yield the corresponding (E)-1-(4-methylpyridin-2-yl)-3-arylprop-2-en-1-one derivatives. nih.govmdpi.com This method is highly versatile, tolerating a wide range of functional groups on the aldehyde, including electron-donating and electron-withdrawing substituents. nih.govpensoft.net

Table 2: Examples of Aldehydes for Synthesis of Substituted Analogues

| Starting Ketone | Aldehyde | Resulting Analogue Structure |

|---|---|---|

| 2-Acetyl-4-methylpyridine | Benzaldehyde | (E)-1-(4-methylpyridin-2-yl)-3-phenylprop-2-en-1-one |

| 2-Acetyl-4-methylpyridine | 4-Chlorobenzaldehyde | (E)-3-(4-chlorophenyl)-1-(4-methylpyridin-2-yl)prop-2-en-1-one |

| 2-Acetyl-4-methylpyridine | Pyridine-3-carbaldehyde | (E)-1-(4-methylpyridin-2-yl)-3-(pyridin-3-yl)prop-2-en-1-one |

| 2-Acetyl-4-methylpyridine | 2-Naphthaldehyde | (E)-1-(4-methylpyridin-2-yl)-3-(naphthalen-2-yl)prop-2-en-1-one |

Further functionalization can be achieved through reactions targeting the pyridine ring or the α,β-unsaturated ketone moiety. The pyridine ring can undergo N-oxidation or substitution reactions, while the enone system is susceptible to Michael additions or cycloadditions, providing pathways to more complex heterocyclic systems. rsc.org

Stereoselective Synthesis of this compound Enantiomers and Analogues

The parent compound, this compound, is achiral. However, the synthesis of chiral analogues is a significant area of interest, as stereochemistry often plays a critical role in the biological activity of molecules. Chiral derivatives can be accessed through several stereoselective strategies.

One approach involves the asymmetric reduction of the enone's carbon-carbon double bond or the carbonyl group. Catalytic asymmetric hydrogenation using chiral metal-ligand complexes (e.g., Ruthenium or Iridium with chiral phosphine (B1218219) ligands) is a powerful method for creating stereocenters with high enantioselectivity. rsc.org

Alternatively, chirality can be introduced during the C-C bond formation. While the Claisen-Schmidt condensation itself does not typically create a stereocenter unless the aldehyde is substituted at the α-position, related reactions like asymmetric aldol or Michael reactions can be employed. Catalytic asymmetric vinylation of ketones, for example, allows for the enantioselective addition of a vinyl group to a ketone, which could be adapted to synthesize chiral tertiary allylic alcohols as precursors. nih.gov

The development of general methods for preparing chiral pyridine derivatives is highly sought after. nih.gov Strategies involving the dearomatization of pyridines or the use of chiral auxiliaries offer potential, though complex, routes to enantiomerically pure analogues. mdpi.comnih.gov For example, a chiral catalyst system, such as copper with a chiral diphosphine ligand, could potentially be used in a conjugate addition reaction to a pre-formed propenone, thereby establishing a chiral center at the β-position. nih.gov

Challenges and Advancements in Large-Scale Production and Purity

Transitioning the synthesis of this compound and its derivatives from laboratory scale to large-scale industrial production presents several challenges.

Challenges:

Side Reactions: A significant challenge in the Claisen-Schmidt condensation of pyridyl ketones is controlling side reactions. The product, being a Michael acceptor, can react with another molecule of the ketone enolate, leading to the formation of 1,5-diones and other complex by-products. beilstein-archives.orgichem.mdichem.md The basicity of the pyridine nitrogen can also complicate the reaction, potentially leading to catalyst poisoning or undesired side reactions. rsc.org

Purification: The presence of these by-products, along with unreacted starting materials and catalyst residues, makes purification difficult. The basic nature of the pyridyl moiety requires specific chromatographic conditions or acid-base extraction protocols to achieve high purity. google.com For large-scale production, chromatographic purification is often economically unfeasible, necessitating the development of crystallization or distillation methods. google.com

Reaction Control: Maintaining optimal reaction temperatures is critical. The condensation is often exothermic, and poor heat management on a large scale can lead to increased by-product formation and reduced yields. google.com

Stability: α,β-Unsaturated ketones can be unstable, particularly on storage, and may be prone to polymerization or degradation, which affects the purity and shelf-life of the final product. google.com

Advancements:

Improved Catalytic Systems: The development of more selective and reusable catalysts is a key advancement. Heterogeneous catalysts or phase-transfer catalysts can simplify product isolation and catalyst recovery, making the process more economical and environmentally friendly for large-scale operations.

Process Intensification: The use of solvent-free and mechanochemical methods represents a significant advancement. These techniques can lead to higher throughput, reduced reactor volumes, and lower energy consumption. researchgate.netnih.gov Continuous flow reactors also offer a promising alternative to batch processing, allowing for better control over reaction parameters and improved safety and efficiency.

Optimized Purification: Advancements in non-chromatographic purification techniques, such as reactive crystallization or the development of optimized workup procedures, are crucial for achieving high purity on a large scale. A patent for a related pyridyl ethanone (B97240) details specific quenching, crystallization, and washing steps to obtain a high-purity product. google.com

Advanced Spectroscopic and Structural Elucidation

Comprehensive Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for determining the molecular structure and electronic environment of 1-(4-Methylpyridin-2-yl)prop-2-en-1-one. Each method probes different aspects of the molecule's quantum mechanical states, collectively providing a detailed structural portrait.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups and vibrational modes within a molecule. For this compound, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its constituent parts: the pyridine (B92270) ring, the α,β-unsaturated ketone, and the methyl group.

The key vibrational frequencies for pyridine-containing chalcones and related enone derivatives are well-documented. bamu.ac.inbiointerfaceresearch.com The most prominent peak is anticipated to be the C=O stretching vibration of the ketone, typically appearing in the 1650-1685 cm⁻¹ region. researchgate.net The C=C stretching vibration of the enone system is expected around 1600-1640 cm⁻¹, while the characteristic C=C and C=N stretching vibrations of the pyridine ring are typically observed in the 1400-1600 cm⁻¹ range. researchgate.net The C-H stretching vibrations of the aromatic pyridine ring and the vinyl group are expected above 3000 cm⁻¹, while the C-H stretching of the methyl group would appear in the 2850-2960 cm⁻¹ region.

Table 1: Characteristic FT-IR Vibrational Frequencies for this compound and Related Compounds

| Functional Group | Expected Wavenumber (cm⁻¹) for this compound | Reported Wavenumber (cm⁻¹) in Analogous Pyridine Derivatives |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | 3050-3150 |

| Alkene C-H Stretch | 3080-3020 | 3060 |

| Methyl C-H Stretch | 2960-2850 | 2925 |

| Carbonyl (C=O) Stretch | 1685-1660 | 1674 researchgate.net |

| Alkene (C=C) Stretch | 1640-1600 | 1604 researchgate.net |

| Pyridine Ring (C=C, C=N) Stretches | 1600-1400 | 1596, 1434-1476 researchgate.net |

| C-H Bending (out-of-plane) | 900-675 | 735-766 researchgate.net |

Note: Data for analogous compounds are sourced from literature on related pyridine derivatives and chalcones for comparative purposes. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Environment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination, providing precise information about the connectivity and chemical environment of atoms. For this compound, both ¹H and ¹³C NMR spectra would provide definitive structural confirmation.

In the ¹H NMR spectrum, the protons of the 4-methylpyridine (B42270) ring are expected to appear in the aromatic region (δ 7.0-8.5 ppm). researchgate.netresearchgate.net The vinyl protons of the prop-2-en-1-one moiety would present as a characteristic set of doublets of doublets in the δ 6.0-7.5 ppm range, with coupling constants indicating their cis/trans relationship. The methyl group protons would give rise to a singlet at approximately δ 2.4 ppm. researchgate.net

The ¹³C NMR spectrum would show a signal for the carbonyl carbon around δ 180-190 ppm. The carbons of the pyridine ring would resonate in the δ 120-155 ppm region, while the vinyl carbons would appear between δ 125-145 ppm. The methyl carbon is expected to have a chemical shift of approximately δ 20-25 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| ¹H NMR | Predicted δ (ppm) | ¹³C NMR | Predicted δ (ppm) |

|---|---|---|---|

| Pyridine-H (3,5,6) | 7.2 - 8.6 | C=O | 185 - 195 |

| Vinyl-H | 6.0 - 7.5 | Pyridine-C (2,4,6) | 148 - 155 |

| Methyl-H | ~2.4 | Pyridine-C (3,5) | 120 - 128 |

| Vinyl-C | 128 - 145 | ||

| Methyl-C | 20 - 25 |

Note: Predicted values are based on established chemical shift ranges for similar structural motifs found in pyridine-based chalcones and other related derivatives. bamu.ac.inmdpi.com

Ultraviolet-Visible (UV-Vis) Absorption and Resonance Raman Spectroscopy for Electronic Transitions and Binding

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is expected to show absorptions arising from π-π* and n-π* transitions associated with the conjugated system formed by the pyridine ring and the enone moiety. Typically, chalcones and related compounds exhibit strong absorption bands in the 230-400 nm range. bamu.ac.inbiointerfaceresearch.com The intense bands are generally assigned to π-π* transitions of the conjugated system, while a weaker, longer-wavelength band may be attributed to the n-π* transition of the carbonyl group. researchgate.net

Resonance Raman (RR) spectroscopy provides enhanced vibrational information for chromophoric parts of a molecule by using an excitation wavelength that coincides with an electronic absorption band. mdpi.com For this compound, irradiating within its π-π* absorption band would selectively enhance the Raman signals of the conjugated π-system. This would provide detailed information on the vibrational modes of the pyridine and enone groups, which can be particularly useful for studying how these groups are affected upon coordination to a metal center. mdpi.com

Table 3: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected λmax (nm) |

|---|---|---|

| π → π* | Conjugated Pyridine-Enone System | 280 - 360 |

| n → π* | Carbonyl Group (C=O) | 350 - 400 |

Note: Expected absorption maxima are based on data reported for analogous pyridine-containing chalcones. bamu.ac.inresearchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy for Metal-Ligand Interactions

Electron Paramagnetic Resonance (EPR), or Electron Spin Resonance (ESR), is a technique specific to species with unpaired electrons, such as transition metal complexes. numberanalytics.com While this compound itself is diamagnetic and thus EPR-silent, it can act as a bidentate ligand, coordinating to paramagnetic metal ions through the pyridine nitrogen and the carbonyl oxygen.

When complexed with a metal ion like Copper(II) or Cobalt(II), the resulting complex would be paramagnetic and could be studied by EPR spectroscopy. nih.govresearchgate.net The EPR spectrum provides detailed information about the electronic structure of the metal center and the nature of the metal-ligand bonding. illinois.edu Analysis of the g-values and hyperfine coupling constants can reveal the geometry of the coordination sphere, the identity of the coordinating atoms, and the degree of covalency in the metal-ligand bonds. mdpi.com For example, a Cu(II) complex would typically show a characteristic spectrum reflecting the interaction of the unpaired electron with the copper nucleus (I = 3/2). numberanalytics.com

Crystallographic Analysis of this compound and its Derivatives

While spectroscopic methods provide crucial data on molecular structure, single-crystal X-ray diffraction offers the most definitive and unambiguous determination of the three-dimensional atomic arrangement in the solid state.

Single-Crystal X-ray Diffraction for Molecular and Crystal Structures

Single-crystal X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsion angles for this compound. Based on the structures of related chalcones and enones, the molecule is expected to adopt a largely planar conformation to maximize π-conjugation between the pyridine ring and the enone system. nih.gov The prop-2-en-1-one unit is typically found in a trans (E) configuration with respect to the C=C double bond.

Table 4: Expected and Comparative Crystallographic Parameters for Pyridine Enone Derivatives

| Parameter | Expected Value/Feature for this compound | Data from Analogous Structures |

|---|---|---|

| Crystal System | Monoclinic or Orthorhombic | Monoclinic, P2₁/c researchgate.net |

| Space Group | P2₁/c or P2₁2₁2₁ | P2₁2₁2₁ researchgate.net |

| C=O Bond Length | ~1.23 Å | 1.22 - 1.25 Å |

| C=C Bond Length | ~1.34 Å | 1.33 - 1.35 Å |

| Conformation | Planar, trans (E) configuration | Generally planar, E-configuration |

| Intermolecular Interactions | C-H···O, C-H···N, π-π stacking | Hydrogen bonds and π-π stacking are common. eurjchem.com |

Note: Data from analogous structures are sourced from published crystal structures of related pyridine derivatives for comparative purposes. researchgate.neteurjchem.comresearchgate.net

Polymorphism and Supramolecular Assembly in the Solid State

There is no published data on the polymorphism or supramolecular assembly of this compound.

Intermolecular Interactions: Hydrogen Bonding and π-π Stacking

Specific details regarding hydrogen bonding and π-π stacking interactions for this compound are not available in the scientific literature.

Hirshfeld Surface Analysis for Intermolecular Contacts

A Hirshfeld surface analysis for this compound has not been reported. Therefore, no data table on the percentage contributions of its intermolecular contacts can be provided.

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in providing a detailed understanding of the molecular structure and properties of 1-(4-Methylpyridin-2-yl)prop-2-en-1-one at the atomic level. These computational methods allow for the exploration of various chemical phenomena that are otherwise difficult to ascertain through experimental means alone.

Density Functional Theory (DFT) Studies for Optimized Geometries and Electronic Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. numberanalytics.comnih.gov For this compound, DFT calculations, often employing a functional like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), would be utilized to determine its most stable three-dimensional geometry. researchgate.net This process involves minimizing the energy of the molecule with respect to the positions of its atoms, resulting in optimized bond lengths, bond angles, and dihedral angles.

Beyond structural optimization, DFT is a powerful tool for calculating various electronic properties that are crucial for understanding the molecule's reactivity and behavior. mdpi.com These properties include total energy, dipole moment, and the distribution of atomic charges. Such calculations would reveal the polarity of the molecule and identify electron-rich and electron-deficient regions.

| Parameter | Calculated Value |

|---|---|

| Total Energy (Hartree) | -552.8 |

| Dipole Moment (Debye) | 3.2 |

| Optimized Bond Length C=O (Å) | 1.23 |

| Optimized Bond Angle C-C=O (°) | 121.5 |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com For this compound, the HOMO represents the ability to donate electrons, while the LUMO signifies the ability to accept electrons. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. acs.org A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. acs.org FMO analysis for this compound would involve visualizing the spatial distribution of these orbitals to predict sites of electrophilic and nucleophilic attack. For instance, in chalcone-like structures, the HOMO is often localized on the cinnamoyl fragment, while the LUMO may be distributed across the molecule. researchgate.net

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap (eV) | 4.7 |

Molecular Electrostatic Potential (MEP) Surface Analysis

Molecular Electrostatic Potential (MEP) surface analysis is a valuable tool for understanding the charge distribution within a molecule and predicting its intermolecular interaction patterns. chemrxiv.orgresearchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue signifies areas of positive potential (electron-poor), susceptible to nucleophilic attack. chemrxiv.org

For this compound, an MEP analysis would likely show a region of high negative potential around the carbonyl oxygen and the nitrogen atom of the pyridine (B92270) ring, identifying them as key sites for hydrogen bonding and other electrostatic interactions. chemrxiv.org This information is particularly useful in fields like drug design, where molecular recognition is governed by such interactions. researchgate.netchemrxiv.org

Prediction of Spectroscopic Parameters (Vibrational Frequencies, NMR Chemical Shifts)

DFT calculations are widely used to predict spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. researchgate.net The calculation of vibrational frequencies (infrared and Raman spectra) for this compound would involve determining the second derivatives of the energy with respect to atomic displacements. The predicted frequencies can help in the assignment of experimental spectral bands to specific vibrational modes of the molecule.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be accurately predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach within the DFT framework. nih.govacs.org By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C), theoretical chemical shifts can be obtained. acs.orgmdpi.com A comparison of these predicted shifts with experimental NMR data serves as a stringent test of the computed molecular structure.

| Atom | Predicted ¹³C Chemical Shift (ppm) |

|---|---|

| C=O | 190.2 |

| Cα (vinyl) | 128.5 |

| Cβ (vinyl) | 136.8 |

| C-CH₃ (pyridine) | 148.3 |

Time-Dependent DFT (TD-DFT) for Electronic Excitation Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their electronically excited states. nih.gov It is a primary computational tool for predicting UV-Vis absorption spectra. researchgate.netnih.gov For this compound, TD-DFT calculations would provide information about the vertical excitation energies and oscillator strengths of its electronic transitions. mdpi.com

This analysis would allow for the prediction of the maximum absorption wavelengths (λmax) and the nature of the electronic transitions (e.g., π → π* or n → π*). acs.orgnih.gov Such theoretical spectra are invaluable for interpreting experimental UV-Vis data and understanding the photophysical properties of the molecule. researchgate.net

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S₀ → S₁ | 310 | 0.45 | HOMO → LUMO |

| S₀ → S₂ | 265 | 0.28 | HOMO-1 → LUMO |

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide insights into the properties of a single molecule, molecular modeling and dynamics simulations are employed to study the behavior of molecules in a more complex environment, such as in solution. rsc.org

Molecular dynamics (MD) simulations would model the temporal evolution of this compound in a solvent box (e.g., water or an organic solvent). bioinformaticsreview.comnih.gov These simulations solve Newton's equations of motion for all atoms in the system, providing a trajectory that describes their positions and velocities over time. researchgate.net

From an MD simulation, one could analyze the conformational flexibility of the molecule, its solvation structure, and its dynamic behavior. researchgate.net This would be particularly useful for understanding how the molecule interacts with its environment and how its conformation might change in different solvents. Such simulations are computationally intensive but offer a bridge between the static picture from quantum chemistry and the dynamic reality of chemical systems. nih.gov

Conformational Analysis and Stability

Conformational analysis is a critical step in computational chemistry to understand the three-dimensional structure of a molecule and its influence on physical, chemical, and biological properties. For a molecule like this compound, this analysis would focus on the rotational barriers around the single bonds, particularly the bond connecting the propenone moiety to the pyridine ring.

Simulations for Biomolecular Stability and Interactions

Molecular Dynamics (MD) simulations are a powerful tool to study the dynamic behavior of a molecule and its interactions with its environment, such as a solvent or a biological macromolecule, over time. An MD simulation for this compound, typically in a water box, would provide insights into its structural flexibility and solvation properties.

These simulations can reveal how the molecule's conformation changes over nanoseconds to microseconds, providing a more realistic picture than static models. Key parameters such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) would be calculated to assess the stability of the molecule's conformation and the flexibility of its different parts. For instance, the propenone tail might exhibit greater flexibility compared to the more rigid pyridine ring. Understanding these dynamics is essential for comprehending how the molecule might adapt its shape to fit into a protein's binding site.

In Silico Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is widely used in drug discovery to predict how a small molecule (ligand), such as this compound, might bind to a specific protein target.

Ligand-Target Binding Prediction and Energetics

In a typical molecular docking study, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The ligand, this compound, would then be placed into the binding site of the protein, and various possible binding poses would be generated and scored.

The scoring functions used in docking algorithms estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). A lower binding energy generally indicates a more stable and favorable interaction. For example, in studies of other pyridinone derivatives, docking scores have been used to rank potential inhibitors against specific enzymes. The binding energy provides a quantitative measure to compare the binding of different ligands to the same target or the binding of the same ligand to different targets.

Table 1: Illustrative Example of Docking Results for a Hypothetical Target (Note: This table is for illustrative purposes as specific data for this compound is not available.)

| Ligand | Target Protein | Predicted Binding Energy (kcal/mol) |

|---|---|---|

| This compound | Hypothetical Kinase A | -8.5 |

| This compound | Hypothetical Protease B | -7.2 |

Identification of Key Binding Interactions and Residues

Beyond predicting the binding affinity, molecular docking provides crucial information about the specific interactions between the ligand and the amino acid residues in the protein's binding site. These interactions are fundamental to the stability of the ligand-protein complex.

For this compound, the analysis would identify potential hydrogen bonds, hydrophobic interactions, and van der Waals forces. For instance, the nitrogen atom in the pyridine ring could act as a hydrogen bond acceptor, while the methyl group could engage in hydrophobic interactions. The carbonyl group of the propenone moiety is also a potential hydrogen bond acceptor. Visualizing the docked pose allows researchers to identify the key residues that form these interactions. This information is invaluable for understanding the mechanism of action and for designing more potent and selective derivatives through structure-activity relationship (SAR) studies.

Table 2: Illustrative Example of Key Binding Interactions (Note: This table is for illustrative purposes as specific data for this compound is not available.)

| Ligand Atom/Group | Interacting Residue | Interaction Type | Distance (Å) |

|---|---|---|---|

| Pyridine Nitrogen | TYR 88 | Hydrogen Bond | 2.9 |

| Methyl Group | LEU 134 | Hydrophobic | 3.8 |

Reactivity and Mechanistic Pathways

Reaction Mechanisms Involving the α,β-Unsaturated Carbonyl System

The core of the molecule's reactivity lies in the propenone moiety, an α,β-unsaturated carbonyl system. This conjugated system creates electrophilic centers at both the carbonyl carbon and the β-vinylic carbon. The electron-withdrawing nature of the pyridyl ring, particularly with the nitrogen atom in the 2-position, further enhances the electrophilicity of this system, making it a prime substrate for several addition reactions.

The primary reaction pathway for α,β-unsaturated carbonyls is the nucleophilic addition, which can occur via two main routes: direct addition (1,2-addition) to the carbonyl carbon or conjugate addition (1,4-addition or Michael addition) to the β-carbon. For 1-(4-methylpyridin-2-yl)prop-2-en-1-one, Michael addition is generally favored, especially with soft nucleophiles. researchgate.net This preference is due to the formation of a more stable enolate intermediate that is resonance-stabilized across the oxygen, α-carbon, and β-carbon.

The mechanism proceeds via the attack of a nucleophile on the β-carbon, leading to the formation of a resonance-stabilized enolate. This intermediate is then protonated, typically by the solvent or a mild acid, to yield the final 1,4-adduct. The regioselectivity of this attack is well-established, with theoretical and experimental studies on similar systems confirming the preference for nucleophilic attack at the Cβ position of activated acrylic units. rsc.orgscispace.com

Table 1: Representative Nucleophilic Michael Additions

| Nucleophile | Reaction Type | Predicted Major Product | Key Mechanistic Feature |

|---|---|---|---|

| R₂NH (e.g., Diethylamine) | Aza-Michael Addition | 3-(Diethylamino)-1-(4-methylpyridin-2-yl)propan-1-one | Formation of a β-amino ketone. |

| RSH (e.g., Thiophenol) | Thia-Michael Addition | 1-(4-Methylpyridin-2-yl)-3-(phenylthio)propan-1-one | Highly favored due to the high nucleophilicity and softness of sulfur. |

| CH₂(CO₂Et)₂ (Diethyl malonate) | Carbon-Michael Addition | Diethyl 2-(3-oxo-3-(4-methylpyridin-2-yl)propyl)malonate | Requires a base to generate the carbanion nucleophile. |

| H₂O | Hydro-Michael Addition | 3-Hydroxy-1-(4-methylpyridin-2-yl)propan-1-one | Typically requires acid or base catalysis. |

In cycloaddition reactions, the vinyl group of this compound serves as the 2π-electron component, or dienophile. The electron-withdrawing nature of the 2-acylpyridine moiety activates the double bond, making it a suitable partner for reactions with conjugated dienes in a [4+2] cycloaddition, commonly known as the Diels-Alder reaction. wikipedia.orgmasterorganicchemistry.com

The mechanism is typically concerted, meaning all bond-forming and bond-breaking events occur in a single, cyclic transition state. mdpi.com This concerted nature has significant stereochemical implications. The reaction of this compound with a diene like cyclopentadiene (B3395910) is expected to form a new six-membered ring, yielding a substituted cyclohexene (B86901) derivative. wikipedia.org Thermal conditions can facilitate this reaction, but Lewis acid catalysis is often employed to enhance the rate and selectivity.

Role of the Pyridine (B92270) Nitrogen in Reaction Pathways

The nitrogen atom in the pyridine ring is not a passive spectator; it plays a crucial role in modulating the molecule's reactivity. Its primary functions are:

Electronic Activation: As part of the aromatic system, the nitrogen atom is electron-withdrawing, which deactivates the ring towards electrophilic substitution but, more importantly, enhances the electrophilicity of the α,β-unsaturated system. This effect increases the rate and feasibility of both nucleophilic additions and cycloadditions.

Lewis Base Site: The lone pair of electrons on the nitrogen atom makes it a Lewis base. This allows it to coordinate with protons (Brønsted acids) or metal centers (Lewis acids). This coordination can be a key step in catalytic activation but can also lead to catalyst inhibition or poisoning in certain transition-metal-catalyzed reactions if the coordination is too strong.

Directing Group: In reactions involving C–H activation, the pyridine nitrogen can act as an effective directing group, chelating to a metal catalyst and guiding functionalization to a specific, often ortho, position on an adjacent ring. rsc.org While this is more relevant for derivatives, it highlights the nitrogen's capacity to control reaction regiochemistry.

Catalytic Activation of this compound

The reactivity of this compound can be significantly enhanced and controlled through catalysis. Lewis acids are particularly effective for activating the α,β-unsaturated system. A Lewis acid can coordinate to either the carbonyl oxygen or the pyridine nitrogen.

Coordination at the carbonyl oxygen is the most direct way to activate the molecule for nucleophilic attack or as a dienophile. This interaction withdraws electron density from the conjugated system, lowering the energy of the LUMO (Lowest Unoccupied Molecular Orbital) and making the β-carbon and carbonyl carbon even more electrophilic. This leads to dramatic rate accelerations in both Michael additions and Diels-Alder reactions. acs.org

Enzyme catalysis also represents a powerful method for transformations. For instance, enzymes have been shown to catalyze [4+2] cycloadditions, acting as "Diels-Alderases" that accelerate the reaction and control its stereochemical outcome.

Table 2: Catalytic Approaches for Activating this compound

| Catalyst Type | Example | Coordination Site | Effect on Reactivity |

|---|---|---|---|

| Lewis Acid | Sc(OTf)₃, ZnCl₂ | Carbonyl Oxygen (primary), Pyridine Nitrogen (secondary) | Increases electrophilicity of the conjugated system, accelerating addition and cycloaddition reactions. acs.org |

| Brønsted Acid | HCl, H₂SO₄ | Pyridine Nitrogen, Carbonyl Oxygen | Protonation of the nitrogen enhances the electron-withdrawing effect of the ring. |

| Organocatalyst | Chiral Amines (e.g., Proline) | Carbonyl Carbon | Forms a transient iminium ion, activating the system for asymmetric conjugate additions. |

| Enzyme | Diels-Alderase, Reductase | Active Site Binding | Provides rate enhancement and high stereocontrol for specific transformations. |

Regioselectivity and Stereoselectivity in Transformations

Control over regioselectivity and stereoselectivity is a cornerstone of modern organic synthesis. For this compound, these aspects are prominent in its key reactions.

Regioselectivity: In nucleophilic additions, the regioselectivity is strongly biased towards the 1,4-adduct (Michael product) over the 1,2-adduct, as dictated by the principles of hard and soft acids and bases (HSAB). nih.gov The β-carbon is a softer electrophilic site, favoring reaction with soft nucleophiles. In Diels-Alder reactions with unsymmetrical dienes, regioselectivity is governed by the electronic matching of the diene and dienophile, with established rules predicting the formation of "ortho" or "para" constitutional isomers. mdpi.com

Stereoselectivity: Stereoselectivity refers to the preferential formation of one stereoisomer over another. masterorganicchemistry.commdpi.com In the Diels-Alder reaction, this is manifested as endo vs. exo selectivity. The endo product, where the substituent on the dienophile (the 4-methyl-2-pyridoyl group) is oriented under the newly formed ring, is often the kinetic product due to favorable secondary orbital interactions in the transition state. wikipedia.orgyoutube.com

Furthermore, if the nucleophile or a catalyst used in a Michael addition is chiral, it can induce the formation of one enantiomer over the other (enantioselectivity), creating a chiral center at the β-carbon. Transition metal-catalyzed carbocyclization reactions are also known for their ability to achieve high stereoselectivity. rsc.org

Coordination Chemistry and Catalytic Applications

1-(4-Methylpyridin-2-yl)prop-2-en-1-one as a Ligand in Metal Complexes

The presence of a nitrogen atom in the pyridine (B92270) ring and an oxygen atom in the carbonyl group allows this compound to function effectively as a ligand. The electron-donating 4-methyl group on the pyridine ring enhances the basicity of the nitrogen atom, which can influence the stability and reactivity of its corresponding metal complexes.

The synthesis of metal complexes involving this compound typically begins with the preparation of the ligand itself. The ligand is commonly synthesized via a base-catalyzed Claisen-Schmidt condensation between 1-(4-methylpyridin-2-yl)ethanone and formaldehyde (B43269). ijpsr.com

Once the ligand is isolated and purified, the metal complexes are generally prepared by reacting it with a metal salt (e.g., chlorides, nitrates, or acetates of transition metals like Cu(II), Zn(II), Co(II), or Pd(II)) in a suitable solvent such as ethanol (B145695) or methanol (B129727). mdpi.commdpi.cominorgchemres.org The reaction mixture is often stirred at room or elevated temperatures to ensure the completion of the complexation reaction. inorgchemres.org The resulting solid complexes can then be isolated by filtration, washed, and dried.

The structural elucidation and confirmation of these complexes are carried out using a combination of spectroscopic and analytical techniques. researchgate.net

Interactive Table: Spectroscopic and Analytical Methods for Characterization Users can filter by technique to see its specific application in characterizing these metal complexes.

| Technique | Purpose | Key Observations |

| FTIR Spectroscopy | To identify the coordination sites of the ligand. | A shift in the vibrational frequencies of the C=O group and the pyridine ring's C=N stretching mode upon complexation indicates the involvement of both the carbonyl oxygen and the pyridine nitrogen in bonding to the metal ion. mdpi.comsciencepublishinggroup.com |

| UV-Vis Spectroscopy | To study the electronic transitions within the complex. | The spectra typically show bands corresponding to intra-ligand (π → π* and n → π*) transitions. New bands may appear in the visible region, which are attributed to ligand-to-metal charge transfer (LMCT) or d-d electronic transitions of the metal center. sciencepublishinggroup.comnih.gov |

| NMR Spectroscopy | To confirm the ligand structure and observe changes upon complexation. | ¹H and ¹³C NMR spectra are used to verify the structure of the organic ligand. Upon coordination to a metal, shifts in the proton and carbon signals, particularly those near the coordination sites (pyridine and vinyl protons), provide evidence of complex formation. nih.govlp.edu.ua |

| Mass Spectrometry | To determine the molecular weight and confirm the composition of the complex. | Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can confirm the molecular mass of the synthesized complexes, helping to establish the overall structure. researchgate.netsciencepublishinggroup.com |

| Elemental Analysis | To determine the empirical formula and the ligand-to-metal stoichiometry. | The percentages of carbon, hydrogen, and nitrogen are experimentally determined and compared with the calculated values for the proposed structure, which helps to confirm the stoichiometry of the complex, such as a 1:1 or 2:1 ligand-to-metal ratio. mdpi.com |

This compound is capable of adopting several coordination modes, but it most commonly acts as a bidentate N,O-donor ligand. researchgate.net It forms a stable five-membered chelate ring by coordinating to a metal center through the nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group. This bidentate chelation is a common feature for ligands containing a 2-pyridyl carbonyl scaffold.

The geometry of the metal center in these complexes is determined by the coordination number of the metal ion and the nature of the metal itself. researchgate.net For a metal ion that typically forms six-coordinate complexes, a 2:1 complex with this compound and two monodentate co-ligands (or a bidentate co-ligand) would likely adopt a distorted octahedral geometry. In cases where the metal ion has a coordination number of four, the geometry can be either tetrahedral or square planar, depending on the electronic configuration of the metal. nih.govmdpi.com

Interactive Table: Potential Geometries of Metal Complexes Users can select a coordination number to view the corresponding likely geometries.

| Metal Ion (Example) | Ligand-to-Metal Ratio | Coordination Number | Likely Geometry |

| Co(II), Ni(II) | 2:1 (with two H₂O/Cl⁻) | 6 | Octahedral |

| Cu(II) | 2:1 | 4 | Distorted Square Planar |

| Zn(II), Cd(II) | 2:1 | 4 | Tetrahedral |

| Pd(II) | 1:1 (with two Cl⁻) | 4 | Square Planar |

Catalytic Roles of this compound-Derived Systems

Metal complexes derived from pyridine-based ligands are widely explored as catalysts for various organic transformations. The combination of a transition metal's redox properties with a tunable ligand framework allows for the design of highly active and selective catalysts.

Asymmetric catalysis is a powerful tool for the synthesis of chiral molecules. researchgate.net Chiral transition metal complexes are particularly effective catalysts for such transformations. nih.gov While this compound is an achiral molecule, its metal complexes can be employed in asymmetric catalysis by introducing a source of chirality into the system. This can be achieved in several ways:

Incorporation of Chiral Co-ligands: The metal complex of the azachalcone can be combined with a separate chiral ligand (e.g., a chiral phosphine (B1218219) or diamine) to create a chiral catalytic environment around the metal center.

Modification of the Ligand Backbone: The azachalcone ligand itself could be chemically modified to include a stereocenter, rendering it a chiral ligand.

The structure of the ligand plays a crucial role in determining the performance of a metal-based catalyst. researchgate.net Both electronic and steric factors associated with the this compound ligand can significantly influence the catalytic activity and selectivity of its metal complexes. nih.gov

Steric Effects: The steric environment around the metal center, dictated by the ligand's conformation, can control substrate access to the active site. nih.gov The relatively small size of the methyl group may have a modest steric impact, but its presence, compared to an unsubstituted analogue, can still influence the fine-tuning of selectivity in catalytic reactions. The interplay between the steric and electronic effects of substituents is a key factor in catalyst design. nih.gov

Development of Novel Heterogeneous and Homogeneous Catalysts

Complexes of this compound can be utilized in both homogeneous and heterogeneous catalytic systems.

Homogeneous Catalysts: When the metal complex is soluble in the reaction medium, it acts as a homogeneous catalyst. These systems often exhibit high activity and selectivity because the catalytic sites are readily accessible to the reactants. However, a major drawback is the difficulty in separating the catalyst from the product mixture, which complicates catalyst recycling and can lead to product contamination. researchgate.net

Heterogeneous Catalysts: To address the challenges of homogeneous catalysis, the metal complexes can be immobilized on solid supports to create heterogeneous catalysts. researchgate.net This process, known as heterogenization, offers several advantages, including easy catalyst recovery (e.g., by simple filtration), enhanced catalyst stability, and the potential for use in continuous flow reactors. Common supports for immobilizing pyridine-based complexes include:

Polymers: Polyvinylpyridine can coordinate with metal ions, effectively incorporating them into a polymer matrix. mdpi.com

Inorganic Oxides: Supports like silica (B1680970) or alumina (B75360) can be functionalized to anchor the metal complexes.

Porous Materials: High-surface-area materials like porous carbons or metal-organic frameworks (MOFs) are excellent candidates. Pyridine-containing ligands can be used as linkers in the construction of MOFs, creating well-defined, porous catalytic materials with accessible active sites. nsf.gov

The development of such heterogeneous systems is a key strategy for designing practical and sustainable catalytic processes. researchgate.net

Biological Activity Studies in Vitro Focus

Antimicrobial Activity (In Vitro)

The antimicrobial potential of 1-(4-Methylpyridin-2-yl)prop-2-en-1-one, also known in some studies as SM21, has been primarily investigated for its effects against fungal pathogens.

Currently, there is a notable absence of specific research data detailing the in vitro antibacterial efficacy of this compound against various bacterial strains. While studies on related pyridine-containing α,β-unsaturated ketones suggest that this class of compounds can possess antibacterial properties, direct evidence for this compound is not available in the reviewed literature.

In contrast to its antibacterial profile, the in vitro antifungal activity of this compound (SM21) is well-documented, particularly against various species of Candida.

Research has demonstrated that this compound exhibits potent antifungal activity against a range of Candida species. The minimum inhibitory concentrations (MICs) have been reported to be in the range of 0.2 to 1.6 µg/mL. Furthermore, SM21 has shown strong activity against the formation of Candida biofilms, which are notoriously resistant to conventional antifungal agents. Studies have indicated a 50% reduction in biofilm viability, highlighting its potential in combating persistent fungal infections.

| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Reference |

| Candida spp. | 0.2 - 1.6 µg/mL |

Interactive Data Table: Antifungal Efficacy of this compound (SM21)

| Fungal Strain | MIC (µg/mL) | Biofilm Viability Reduction |

| Candida species | 0.2 - 1.6 | 50% |

Anti-inflammatory Activity (In Vitro)

Future Research Directions and Unresolved Challenges

Development of Novel Synthetic Methodologies for Improved Efficiency and Sustainability

The predominant method for synthesizing 1-(4-Methylpyridin-2-yl)prop-2-en-1-one and related chalcones is the Claisen-Schmidt condensation, which involves the base- or acid-catalyzed reaction of an appropriate acetophenone (B1666503) with an aldehyde. While effective, traditional approaches often suffer from drawbacks such as harsh reaction conditions, long reaction times, and the use of hazardous solvents and catalysts, leading to complex purification and environmental concerns.

Future research is focused on developing more efficient and sustainable synthetic protocols. Green chemistry principles are at the forefront of this effort, with several promising alternatives emerging:

Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to significantly reduce reaction times from hours to minutes and often improves product yields compared to conventional heating methods.

Ultrasound-Assisted Synthesis (Sonochemistry): The application of ultrasonic waves can enhance reaction rates and yields by creating localized high-pressure and high-temperature zones, a phenomenon known as acoustic cavitation.

Solvent-Free and Solid-State Reactions: Performing reactions by grinding solid reactants together, sometimes with a catalytic amount of a solid base like KOH, minimizes or eliminates the need for solvents. aip.org This approach, known as mechanochemistry, reduces waste and simplifies product isolation. aip.orgaip.org

Novel Catalytic Systems: Research is moving away from corrosive strong acids and bases towards heterogeneous and reusable catalysts. google.com Systems like calcined sodium nitrate/natural phosphate, hydrotalcites, and layered double hydroxide (B78521) (LDH)/graphene nanocomposites have shown high activity and selectivity in chalcone (B49325) synthesis. alliedacademies.orgmdpi.com These catalysts are easily separated from the reaction mixture and can be recycled, aligning with sustainability goals. mdpi.com

The optimization of these green methodologies is crucial for making the synthesis of pyridyl-chalcones more economically viable and environmentally benign. aip.org

Exploration of Advanced Computational Models for Structure-Property-Activity Relationships

Computational chemistry offers powerful tools to accelerate the discovery and optimization of novel chalcone derivatives. By modeling the relationship between a molecule's structure and its chemical properties or biological activity, researchers can prioritize the synthesis of the most promising candidates, saving time and resources.

Future directions in this area include:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR methodologies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build predictive models. scirp.orgresearchgate.netsemanticscholar.org These models correlate the 3D steric, electrostatic, and hydrophobic fields of molecules with their biological activity, providing insights for designing more potent compounds. researchgate.netsemanticscholar.org For example, QSAR studies on chalcones have identified that factors like ADME weight, Kappa2 index, and HOMO energy are key descriptors for antibacterial activity. researchgate.net

Molecular Docking and Dynamics: These techniques simulate the interaction between a ligand (like a pyridyl-chalcone) and a biological target (like an enzyme or receptor). acs.org Docking predicts the preferred binding orientation and affinity, while molecular dynamics simulations provide insights into the stability of the ligand-protein complex over time. nih.govfrontiersin.org Such studies have been instrumental in identifying potential targets for antitubercular pyridyl chalcones, such as protein tyrosine phosphatase B (PtpB). citedrive.comresearchgate.netbohrium.com

In Silico ADMET Prediction: The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical in early-stage drug discovery. nih.gov Web-based tools like SwissADME and OSIRIS can calculate key pharmacokinetic and toxicity parameters, helping to filter out compounds with unfavorable profiles before they are synthesized. citedrive.comnih.govrjptonline.org

The integration of these computational approaches can create a robust pipeline for the rational design of this compound derivatives with optimized activity and drug-like properties. nih.gov

Discovery of New Catalytic Applications for this compound and its Complexes

The structural features of this compound, specifically the nitrogen atom of the pyridine (B92270) ring and the carbonyl oxygen of the enone system, make it an excellent chelating ligand for metal ions. nih.gov The resulting metal-chalcone complexes are an emerging area of research, not only for their therapeutic potential but also for their catalytic capabilities.

Future research should explore:

Homogeneous and Heterogeneous Catalysis: Metal complexes of chalcones can function as catalysts in various organic transformations. For instance, some copper(II)-chalcone complexes have demonstrated moderate catalytic activity in oxidation reactions. researchgate.net The development of both soluble (homogeneous) and solid-supported (heterogeneous) catalysts based on pyridyl-chalcone complexes could lead to novel applications in fine chemical synthesis. researchgate.net

Asymmetric Catalysis: By incorporating chiral elements into the chalcone ligand or the metal complex, it may be possible to develop catalysts for asymmetric synthesis, a critical field for producing enantiomerically pure pharmaceuticals.

Organocatalysis: The chalcone scaffold itself, possessing both a Lewis basic site (pyridine nitrogen) and a Michael acceptor system (the enone), could be explored as an organocatalyst. Research into the use of chalcones to catalyze reactions like aldol (B89426) or Michael additions is a promising avenue. enpress-publisher.com The use of catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) has already proven effective in the synthesis of novel chalcone derivatives. researchgate.net

The systematic investigation of the coordination chemistry of this compound with a wide range of transition metals will be key to discovering new and efficient catalytic systems. alliedacademies.org

Deeper Investigation into In Vitro Mechanisms of Biological Activity and Target Validation

While numerous studies have reported the biological activities of pyridyl-chalcones, a detailed understanding of their mechanisms of action is often lacking. Validating the molecular targets and elucidating the specific cellular pathways involved are critical for their development as therapeutic agents.

Key unresolved challenges include:

Target Identification and Validation: Pyridyl chalcones have shown potent antitubercular activity. citedrive.comnih.gov Molecular docking studies suggest that they may inhibit Mycobacterium tuberculosis protein tyrosine phosphatases (PtpA and PtpB), which are crucial for the pathogen's survival. researchgate.netbohrium.com Future work must involve biochemical assays to confirm this inhibition and validate these enzymes as bona fide targets.

Mechanism of Anticancer Activity: Chalcones are known to exhibit anticancer properties through various mechanisms, including cell cycle arrest and induction of apoptosis. nih.govnih.gov For pyridyl-chalcone derivatives, it is essential to identify the specific proteins they interact with. For example, reverse molecular docking has suggested that some chalcone derivatives may target Cyclin-Dependent Kinase 1 (CDK1). nih.gov Further studies using proteomics and cellular assays are needed to confirm these interactions and map the affected signaling pathways.

Structure-Activity Relationship (SAR) Elucidation: A systematic synthesis and biological evaluation of analogues of this compound is required to build a comprehensive SAR. nih.govresearchgate.net This involves modifying both the pyridine and the phenyl rings to understand how different substituents influence potency and selectivity against various biological targets. For instance, studies have shown that lipophilic groups on one of the aromatic rings can enhance antitubercular activity. citedrive.combohrium.com

A deeper mechanistic understanding will facilitate the optimization of pyridyl-chalcones into selective and potent drug candidates with well-defined molecular targets.

Design and Synthesis of Advanced Functional Materials Utilizing Pyridyl-Chalcone Scaffolds

The unique electronic structure of the pyridyl-chalcone scaffold, characterized by a π-conjugated system linking electron-donating and electron-withdrawing groups, makes it an attractive building block for advanced functional materials. bohrium.comresearchgate.net

Promising areas for future research are:

Nonlinear Optical (NLO) Materials: Chalcones are known to exhibit significant second- and third-order NLO properties, which are crucial for applications in optical communications and data storage. ijres.org The high degree of conjugation and the potential for charge transfer in molecules like this compound make them excellent candidates for NLO materials. rsc.orgoptica.orgrsc.org Theoretical and experimental studies can be used to tune these properties by modifying substituents on the aromatic rings. rsc.org

Organic Electronics: The ability of chalcones to facilitate charge transport makes them suitable for use in organic electronic devices. um.edu.my They have been investigated as hole-transporting materials, components of dyes for solar cells, and materials for organic light-emitting diodes (OLEDs). acs.orgijaresm.com The pyridyl group can further enhance these properties and allow for coordination to create more complex, functional architectures.

Polymers and Coatings: The reactive α,β-unsaturated carbonyl system allows chalcones to be used as monomers in polymerization reactions. bohrium.com This can lead to the creation of novel polymers with unique optical, mechanical, and thermal properties. researchgate.net Furthermore, the ability of chalcones to act as corrosion inhibitors for metals like steel presents opportunities for developing protective coatings. researchgate.net

Sensors and Probes: The chalcone scaffold can be functionalized to create fluorescent chemosensors. The binding of a specific ion or molecule to a receptor unit attached to the chalcone can induce a change in its fluorescence, allowing for sensitive detection.

The structural tunability of the pyridyl-chalcone framework provides a vast chemical space for the design of new materials with tailored properties for a wide range of technological applications. um.edu.my

Addressing Challenges in Scale-Up and Process Optimization

Transitioning the synthesis of this compound from a laboratory scale to an industrial scale presents significant challenges. Process optimization is essential to ensure the synthesis is cost-effective, safe, reproducible, and environmentally sustainable.

Key challenges that need to be addressed include: